(2S)-2-[[4-[3-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid, commonly known as NIBR-0213 or NIBR0213, is a potent and selective competitive antagonist of the sphingosine-1-phosphate receptor 1 (S1P1). [, , , , , ] This compound plays a crucial role in scientific research by enabling the study of S1P1 signaling pathways and their implications in various physiological and pathological processes.
NIBR-0213 is a synthetic compound that acts as a potent and selective antagonist for the sphingosine-1-phosphate receptor-1 (S1P1). It is recognized for its role in modulating immune responses, particularly in lymphocyte egress from lymphoid tissues. The formal chemical name of NIBR-0213 is N-[[3’-[[(1R)-1-(4-chloro-3-methylphenyl)ethyl]amino]-3,5-dimethyl[1,1’-biphenyl]-4-yl]carbonyl]-L-alanine, with a molecular formula of C27H29ClN2O3 and a molecular weight of 465.0 g/mol. The compound is primarily utilized in research involving autoimmune diseases and inflammation due to its ability to influence lymphocyte behavior.
NIBR-0213 was developed by Novartis Institutes for BioMedical Research and has been classified under the category of sphingosine-1-phosphate receptor modulators. Its significant pharmacological properties make it a subject of interest in studies related to multiple sclerosis, autoimmune conditions, and other inflammatory diseases. The compound exhibits high selectivity for S1P1 over other sphingosine-1-phosphate receptors, such as S1P2, S1P3, and S1P4, which are less affected at concentrations exceeding 10 µM .
The synthesis of NIBR-0213 involves several steps that utilize standard organic chemistry techniques. The precursor compounds are combined through coupling reactions, followed by purification processes such as chromatography to isolate the final product. Specific methodologies have been documented in various studies, detailing the conditions under which NIBR-0213 is synthesized.
The synthesis typically begins with the preparation of a biphenyl intermediate, which is subsequently modified through amination and acylation reactions. The final compound is crystallized from suitable solvents to achieve high purity levels, generally ≥98% .
NIBR-0213 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes a biphenyl moiety linked to an L-alanine derivative, with a chloro-substituted aromatic ring.
The compound's solubility profile indicates that it is soluble in organic solvents like ethanol and dimethyl sulfoxide at concentrations around 25 mg/ml but shows limited solubility in aqueous buffers . Its UV absorbance peaks at wavelengths of 212 nm, 249 nm, and 316 nm, suggesting specific electronic transitions within its molecular framework.
NIBR-0213 primarily interacts with the S1P1 receptor through competitive binding mechanisms. This interaction results in the blockade of receptor activation by endogenous sphingosine-1-phosphate, thereby inhibiting downstream signaling pathways associated with immune cell migration.
In vitro assays have demonstrated that NIBR-0213 exhibits IC50 values of approximately 2.0 to 2.5 nM against human S1P1 in calcium mobilization and GTPγS binding assays . These values indicate its high potency as an antagonist.
NIBR-0213 functions by competitively inhibiting the binding of sphingosine-1-phosphate to the S1P1 receptor. This inhibition disrupts the normal signaling cascade that promotes lymphocyte egress from lymphoid tissues into circulation. Consequently, the administration of NIBR-0213 leads to a significant reduction in peripheral blood lymphocyte counts in animal models .
Upon oral administration, NIBR-0213 has been shown to reduce blood lymphocytes by approximately 75% within hours . Its effects are sustained over time due to its pharmacokinetic properties, allowing it to maintain effective concentrations within the system for extended periods.
NIBR-0213 is supplied as a crystalline solid and should be stored at -20°C for optimal stability, which can last for up to four years .
The compound's solubility characteristics indicate it is sparingly soluble in aqueous solutions but can achieve higher concentrations when initially dissolved in organic solvents before dilution with buffers. This property is crucial for preparing stock solutions for laboratory experiments.
NIBR-0213 has significant scientific applications primarily in immunology and pharmacology research. Its ability to modulate immune responses makes it valuable in studying conditions such as:
Research continues into optimizing NIBR-0213 and similar compounds for clinical use, particularly focusing on their safety profiles and long-term efficacy in managing immune-mediated diseases .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: